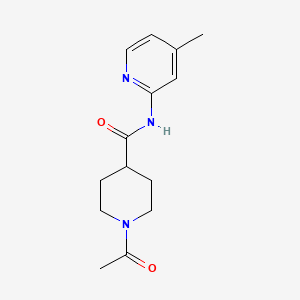

1-acetyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-acetyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide, commonly known as MPAC, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. MPAC has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesized compound 1-acetyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide has been investigated for its antibacterial efficacy. Specifically, it was tested against extended-spectrum β-lactamase (ESBL)-producing clinical strains of Escherichia coli (E. coli) ST131 . ESBL-producing bacteria are notorious for their resistance to common antibiotics, making them a significant health concern. The study found that certain analogues of this compound (designated as 4a and 4c) exhibited high antibacterial activity against ESBL E. coli strains. These compounds interacted effectively with the β-lactamase enzyme, which plays a crucial role in bacterial resistance mechanisms.

Material Science Applications

Heterocyclic compounds, including pyridine derivatives like our compound of interest, often find applications in material science. For instance, they serve as fluorescent sensors, dyestuffs, brightening agents, and analytical reagents . Researchers explore their potential in developing novel materials with specific properties.

Antifibrotic Agents

In the context of liver fibrosis, compounds that inhibit collagen synthesis are valuable. While not directly studied for this compound, related pyridine derivatives have demonstrated antifibrotic activity. For example:

- Sorafenib , a vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) inhibitor, reduces collagen deposition in liver fibrosis models .

- N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) inhibits collagen synthesis by inactivating hepatic stellate cells responsible for collagen production .

- Other compounds like ethyl 3,4-dihydroxybenzoate , S4682 , and 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) have also shown antifibrotic effects .

Tuberculosis Research

While not directly studied for tuberculosis, pyrazine-2-carboxamides (similar in structure to our compound) have exhibited potent anti-tubercular activity. For instance, compounds like N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and others displayed activity four times higher than the standard drug pyrazinamide (PZA) . Further exploration may reveal similar properties for our compound.

Eigenschaften

IUPAC Name |

1-acetyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-10-3-6-15-13(9-10)16-14(19)12-4-7-17(8-5-12)11(2)18/h3,6,9,12H,4-5,7-8H2,1-2H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHPXRGHBRABOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(2-chloro-6-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5404705.png)

![N-{1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5404712.png)

![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5404733.png)

![3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5404740.png)

![1-(1H-imidazol-1-yl)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)propan-2-amine](/img/structure/B5404746.png)

![1-(1-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5404760.png)

![6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5404763.png)

![N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5404770.png)

![1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5404772.png)

![2-methyl-4-phenyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404779.png)

![4-(hydroxymethyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5404787.png)

![6-amino-4-(3-fluorophenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5404800.png)